molecular formula C18H15N5O B2937246 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide CAS No. 1219902-08-5

4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide

货号 B2937246
CAS 编号: 1219902-08-5
分子量: 317.352
InChI 键: NBZQPVDBVIXUFM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide, also known as BI-2536, is a small molecule inhibitor that selectively targets polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in cell cycle regulation and has been identified as a potential target for cancer therapy. BI-2536 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various types of cancer.

作用机制

4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide inhibits PLK1, which is involved in several stages of mitosis, including spindle formation, chromosome segregation, and cytokinesis. By inhibiting PLK1, 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide disrupts these processes, leading to mitotic arrest and cell death. Additionally, 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide has been shown to inhibit other kinases, such as Aurora A and B, which are also involved in mitosis.
Biochemical and Physiological Effects:
4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide has been shown to induce mitotic arrest and apoptosis in cancer cells, leading to cell death. In addition, it has been shown to inhibit tumor growth in xenograft models. However, 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide has also been shown to have off-target effects, such as inhibiting other kinases, which may contribute to its antitumor activity.

实验室实验的优点和局限性

4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide is a potent and selective inhibitor of PLK1, making it a useful tool for studying the role of PLK1 in cancer biology. However, its off-target effects may complicate interpretation of results. Additionally, 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide is not suitable for in vivo studies due to its poor pharmacokinetic properties.

未来方向

There are several potential future directions for research on 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide. One area of interest is the development of more potent and selective PLK1 inhibitors that can overcome the limitations of 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide. Another area of interest is the identification of biomarkers that can predict response to PLK1 inhibitors, which could help to identify patients who are most likely to benefit from this type of therapy. Finally, there is interest in exploring the use of PLK1 inhibitors in combination with other anticancer agents, as this may enhance their therapeutic efficacy.

合成方法

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide involves several steps, including the reaction of 4-bromomethylbenzoic acid with 1H-imidazole to form 4-(1H-imidazol-1-yl)methylbenzoic acid. This intermediate is then reacted with 6-aminoindazole to form 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide. The final product is obtained through a purification process involving recrystallization and chromatography.

科学研究应用

4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide has been extensively studied in preclinical models, where it has demonstrated potent antitumor activity in various cancer cell lines and xenograft models. It has also shown synergistic effects when used in combination with other anticancer agents, such as paclitaxel and gemcitabine. Furthermore, 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide has been shown to induce mitotic arrest and apoptosis in cancer cells, leading to cell death.

属性

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(1H-indazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c24-18(21-16-6-5-15-10-20-22-17(15)9-16)14-3-1-13(2-4-14)11-23-8-7-19-12-23/h1-10,12H,11H2,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZQPVDBVIXUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。